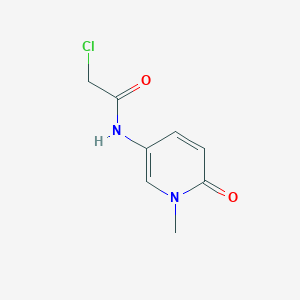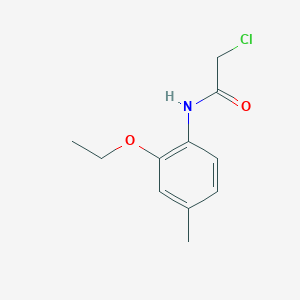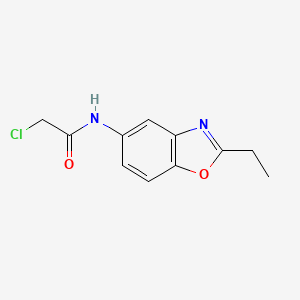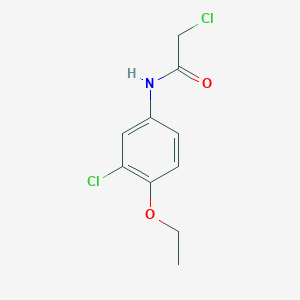![molecular formula C12H10N2OS B7576020 N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)
N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. TPCA-1 is a selective inhibitor of the transcription factor nuclear factor kappa B (NF-κB), which plays a crucial role in the regulation of inflammation, immune response, and cell survival.
Wirkmechanismus
TPCA-1 exerts its effects by selectively inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, including cytokines, pathogens, and oxidative stress. Upon activation, NF-κB translocates to the nucleus and binds to specific DNA sequences, thereby regulating the expression of target genes. TPCA-1 inhibits the activity of NF-κB by binding to the IKKβ kinase, which is required for the activation of NF-κB. By inhibiting the activity of IKKβ, TPCA-1 prevents the translocation of NF-κB to the nucleus and the expression of its target genes.
Biochemical and physiological effects:
TPCA-1 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activity, the reduction of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. In animal models, TPCA-1 has been shown to reduce inflammation and tissue damage in various diseases, including sepsis, acute lung injury, and autoimmune disorders. TPCA-1 has also been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and pancreatic cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TPCA-1 is its selectivity for IKKβ, which allows for the specific inhibition of NF-κB activity without affecting other signaling pathways. Another advantage is its ability to penetrate cell membranes and inhibit NF-κB activity in vivo. However, one limitation of TPCA-1 is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which can limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research and development of TPCA-1. One direction is the optimization of its synthesis method to improve yield and reduce cost. Another direction is the development of more soluble and less toxic analogs of TPCA-1. Additionally, further research is needed to elucidate the precise mechanisms of TPCA-1's effects on NF-κB activity and to identify its downstream targets. Finally, clinical trials are needed to evaluate the safety and efficacy of TPCA-1 in humans and to determine its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of TPCA-1 involves a multi-step process that begins with the reaction of 2-aminothiazole and 4-bromobenzaldehyde to form 4-(2-aminothiazol-4-yl)benzaldehyde. This intermediate is then reacted with propargyl bromide to form N-(4-(2-aminothiazol-4-yl)phenyl)prop-2-yn-1-amine. Finally, this compound is reacted with acryloyl chloride to form TPCA-1. The overall yield of this synthesis method is approximately 25%.
Wissenschaftliche Forschungsanwendungen
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, TPCA-1 has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and pancreatic cancer cells. In autoimmune disorders, TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In inflammatory diseases, TPCA-1 has been shown to reduce inflammation and tissue damage in animal models of sepsis and acute lung injury.
Eigenschaften
IUPAC Name |
N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-2-11(15)14-10-5-3-9(4-6-10)12-13-7-8-16-12/h2-8H,1H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMBCGPKLQBFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
![3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7575941.png)
![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)
![3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid](/img/structure/B7575962.png)
![2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7575969.png)
![3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)



![3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576011.png)
![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)
![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)
